1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a trifluoromethyl group, a tolyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Preparation Methods
The synthesis of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole typically involves radical trifluoromethylation. This process includes the formation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents under specific conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to effectively interact with its targets. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-5-p-tolyl-1H-tetrazole: This compound features a tetrazole ring instead of a pyrazole ring and lacks the trifluoromethyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a benzoimidazole ring and a phenyl group, differing significantly in structure and properties. The uniqueness of this compound lies in its trifluoromethyl group and pyrazole ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-8-3-5-9(6-4-8)10-7-11(12(13,14)15)16-17(10)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIDZKYQYRPKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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